2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole
Description
2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted at the 2-position with a 3-chlorophenyl group and at the 5-position with a (2,6-dimethylmorpholino)methyl moiety. The benzo[d]oxazole scaffold is notable for its electronic properties and bioactivity, while the 3-chlorophenyl group may enhance lipophilicity and influence receptor binding. The 2,6-dimethylmorpholino substituent likely contributes to solubility and pharmacokinetic properties due to its polar, nitrogen-containing ring structure .
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21ClN2O2/c1-13-10-23(11-14(2)24-13)12-15-6-7-19-18(8-15)22-20(25-19)16-4-3-5-17(21)9-16/h3-9,13-14H,10-12H2,1-2H3 |
InChI Key |
SPFVSBDBQFOZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminophenol to form 2-(3-chlorophenyl)benzoxazole. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]oxazole compounds exhibit significant anticancer properties. A related compound was synthesized and tested for its efficacy against various cancer cell lines, including glioblastoma. The results showed that the compound induced apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives of benzo[d]oxazole showed promising results against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell death .
Anti-Diabetic Effects
In vivo studies using model organisms have suggested that compounds similar to 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole may lower glucose levels significantly, indicating potential use in diabetes management. Specifically, compounds were tested on Drosophila melanogaster, showing a marked reduction in glucose levels, thus highlighting their therapeutic potential in metabolic disorders .
Case Studies
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular structure. The mechanism of action for its biological activities often involves interaction with specific cellular targets that lead to altered signaling pathways associated with cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]oxazole and Morpholino Groups
- Compound 6f (): Structure: 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Key Differences: Replaces the morpholino group with a triazole-thione ring and adds a 4-methylphenyl group. Properties: Exhibits IR absorption at 1275 cm⁻¹ (C=S) and 1H-NMR signals for aromatic protons (δ 6.76–8.01 ppm). The triazole-thione may enhance hydrogen-bonding interactions compared to the morpholino group in the target compound .
- GSK2292767A (): Structure: Contains a (2R,6S)-2,6-dimethylmorpholino group linked to an oxazole ring. Key Similarities: Shares the 2,6-dimethylmorpholino substituent, which is critical for PI3Kδ inhibitory activity and lung-targeted pharmacokinetics. Pharmacological Relevance: Demonstrated low solubility and prolonged lung retention, suggesting the dimethylmorpholino group enhances tissue specificity .
Morpholino-Containing Triazole Derivatives ()
- Compound 19a: Structure: 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Key Differences: Replaces the benzo[d]oxazole core with a triazole-thione ring. The morpholino group is directly attached to the triazole. Synthesis Yield: 75%, indicating efficient incorporation of the morpholino group under similar reaction conditions .
- Compound 20a: Structure: Substitutes morpholino with a 4-phenylpiperazinyl group. Impact: The phenylpiperazinyl group increased yield to 78%, suggesting bulkier substituents may improve reaction efficiency .
Benzo[d]oxazole Derivatives in Materials Science ()
- BOX and trans-BOX2: Structure: Benzo[d]oxazole linked to phenoxazine donors. Electronic Properties: Exhibited small singlet-triplet energy gaps (ΔE_ST < 0.1 eV) and short TADF lifetimes (<1 μs). Comparison: The target compound’s benzo[d]oxazole core may similarly enable π-conjugation, but the absence of phenoxazine donors limits its utility in optoelectronics .
Key Comparative Data Table
Functional and Pharmacological Implications
- Role of 2,6-Dimethylmorpholino: This substituent in the target compound and GSK2292767A may improve metabolic stability and tissue penetration compared to non-methylated morpholino derivatives (e.g., 19a) .
- Chlorophenyl vs.
- Triazole-Thione vs. Benzo[d]oxazole : The triazole-thione in 6f and 19a introduces sulfur-based reactivity, which could favor thiol-disulfide exchange interactions absent in the target compound .
Computational Insights ()
Density functional theory (DFT) studies, such as those using the Becke three-parameter hybrid functional (B3LYP), could model the electronic structure of the target compound. The exact-exchange terms in DFT are critical for accurately predicting thermodynamic properties (e.g., atomization energies) and correlating with experimental data .
Biological Activity
2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole, identified by its CAS number 1706453-04-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 356.85 g/mol
- Structure : The structure consists of a benzo[d]oxazole core substituted with a chlorophenyl group and a morpholino side chain.
- Acetylcholinesterase Inhibition :
-
Anticancer Properties :
- Research indicates that derivatives of benzo[d]oxazole can exhibit anticancer activity by targeting various signaling pathways involved in tumor growth and metastasis. Specifically, compounds that inhibit the Hedgehog signaling pathway have shown promise in treating basal cell carcinoma and other malignancies .
Pharmacological Studies
Several studies have investigated the biological effects of this compound and its analogs:
- In Vitro Studies : In vitro assays have demonstrated that related compounds can effectively inhibit AChE with IC50 values comparable to established inhibitors. For example, some derivatives exhibited IC50 values as low as 2.7 µM .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. Preliminary results suggest improvements in cognitive function and reduced tumor growth in treated subjects.
Case Studies
-
Alzheimer's Disease Models :
- A study assessed the effects of a compound structurally related to this compound on cognitive decline in Alzheimer's models. The results indicated significant improvements in memory retention and reduced levels of amyloid plaques associated with Alzheimer’s pathology.
-
Cancer Therapeutics :
- Another case study focused on the anticancer efficacy of benzo[d]oxazole derivatives in xenograft models of breast cancer. The treated groups showed a significant reduction in tumor volume compared to controls, supporting the potential use of these compounds in cancer therapy.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Increases acetylcholine levels | |
| Anticancer Activity | Targets Hedgehog signaling pathway | |
| Cognitive Enhancement | Improves memory retention |
Comparison with Other Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | ~2.7 | AChE Inhibition |
| Tacrine | ~0.8 | AChE Inhibition |
| Curcumin | ~10 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
